molecular formula C12H14ClN3O3S B2766298 2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide CAS No. 790270-97-2

2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide

Cat. No.: B2766298
CAS No.: 790270-97-2
M. Wt: 315.77
InChI Key: ZLURZUOKHVNOTM-UHFFFAOYSA-N
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Description

“2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide” is a chemical compound with the CAS Number: 790270-97-2 . It has a molecular weight of 315.78 . The compound is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine rings (a key component of this molecule) can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a sulfamoyl group and a phenyl group attached to the nitrogen of the pyrrolidine ring .


Physical and Chemical Properties Analysis

The compound has a melting point of 152-153 degrees Celsius . Other specific physical and chemical properties are not available.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have shown promising in vitro antibacterial and antifungal activities. This research highlights the versatility of the sulfamoyl moiety in synthesizing compounds with potential biological applications, including antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial Activity

Further studies have developed N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, exploring their antimicrobial potential. These compounds were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, demonstrating significant in vitro antibacterial, antifungal, and anti-tuberculosis activity. This research underscores the therapeutic potential of incorporating the sulfamoyl moiety into heterocyclic compounds for combating various microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Advanced Material Synthesis

On a different note, research into the synthesis of novel 1,2,3,4-Tetrahydrocarbazole derivatives showcases the application of related compounds in creating materials of biological interest. These efforts aim to diversify the range of biologically active compounds through innovative synthetic pathways, illustrating the broader impact of such chemical entities in material science and medicinal chemistry (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Computational Chemistry Applications

In computational chemistry, the vibrational spectroscopic signatures of related compounds have been characterized to understand their structural and electronic properties better. This research uses density functional theory (DFT) to analyze the geometric equilibrium, inter and intra-molecular hydrogen bonding, and vibrational wavenumbers of molecules. Such studies are crucial for designing drugs with optimal pharmacokinetic properties, demonstrating the compound's relevance in theoretical and computational drug design (Jenepha Mary, Pradhan, & James, 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available, pyrrolidine rings are a versatile scaffold in drug discovery, and new compounds with this structure are continually being designed and synthesized .

Properties

IUPAC Name

2-chloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c13-8-12(17)15-9-3-1-4-10(7-9)20(18,19)16-11-5-2-6-14-11/h1,3-4,7H,2,5-6,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURZUOKHVNOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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